molecular formula C9H21NSn B14609626 1-(Trimethylstannyl)azepane CAS No. 58540-23-1

1-(Trimethylstannyl)azepane

Cat. No.: B14609626
CAS No.: 58540-23-1
M. Wt: 261.98 g/mol
InChI Key: YUDHIQLZNULWSG-UHFFFAOYSA-N
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Description

1-(Trimethylstannyl)azepane is an organotin compound featuring a seven-membered azepane ring with a trimethylstannyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trimethylstannyl)azepane can be synthesized through several methods. One common approach involves the reaction of azepane with trimethyltin chloride in the presence of a base, such as sodium hydride, under an inert atmosphere. The reaction typically proceeds at room temperature, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylstannyl)azepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Halogens (e.g., bromine, chlorine), organolithium reagents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of various organotin derivatives.

    Oxidation: Stannic compounds.

    Reduction: Simplified organotin compounds.

Mechanism of Action

The mechanism of action of 1-(Trimethylstannyl)azepane involves its interaction with molecular targets through the trimethylstannyl group. This group can undergo nucleophilic substitution, forming covalent bonds with biological molecules. The azepane ring provides structural stability and enhances the compound’s ability to interact with various pathways .

Comparison with Similar Compounds

Uniqueness: 1-(Trimethylstannyl)azepane is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other azepane derivatives and similar seven-membered ring compounds .

Properties

CAS No.

58540-23-1

Molecular Formula

C9H21NSn

Molecular Weight

261.98 g/mol

IUPAC Name

azepan-1-yl(trimethyl)stannane

InChI

InChI=1S/C6H12N.3CH3.Sn/c1-2-4-6-7-5-3-1;;;;/h1-6H2;3*1H3;/q-1;;;;+1

InChI Key

YUDHIQLZNULWSG-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)N1CCCCCC1

Origin of Product

United States

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